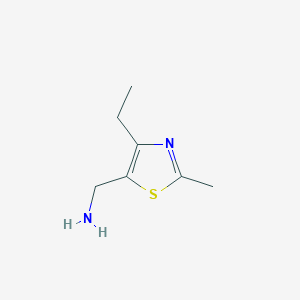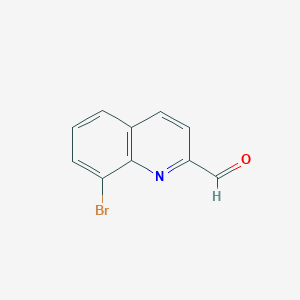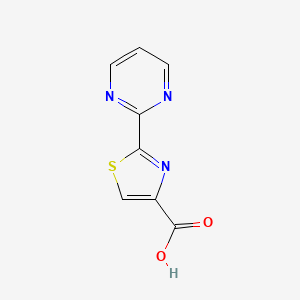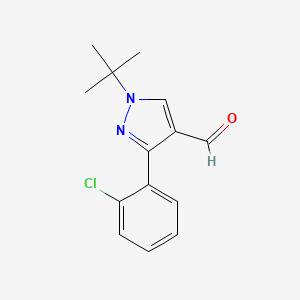
1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a tert-butyl group, a 2-chlorophenyl group, and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The tert-butyl group would be a bulky substituent, while the 2-chlorophenyl group would be an aromatic ring with a chlorine atom. The carbaldehyde group would contain a carbonyl (C=O) and a hydrogen, contributing to the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbaldehyde group is typically quite reactive and could undergo nucleophilic addition reactions. The chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar carbaldehyde group could result in the compound having some degree of solubility in polar solvents. The compound’s boiling and melting points would depend on the specifics of its molecular structure .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
The compound 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile precursor in the synthesis of various heterocyclic compounds, showcasing its importance in the field of organic chemistry. One notable application involves its use in Sonogashira-type reactions, leading to the formation of pyrazolo[4,3-c]pyridines, which are significant in medicinal chemistry due to their potential biological activities (Vilkauskaitė et al., 2011). This reaction showcases the compound's ability to engage in cross-coupling reactions, a cornerstone technique in the synthesis of complex organic molecules.
Biological Activity and Material Science
Further demonstrating the compound's utility, it serves as a starting material in the synthesis of various pyrazole analogues, designed for potential anticonvulsant and analgesic applications. This synthesis approach, utilizing the Knoevenagel condensation reaction, highlights the compound's role in the development of new therapeutic agents (Viveka et al., 2015). Additionally, it plays a critical role in the synthesis of chitosan Schiff bases, incorporating heterocyclic moieties for antimicrobial applications, emphasizing its contribution to developing novel antimicrobial materials (Hamed et al., 2020).
Catalysis and Synthesis of NLOphores
The compound also finds application in the synthesis of compounds with potential as catalysts for alcohol oxidation, illustrating its contribution to the field of catalysis and green chemistry. This application underscores the importance of such compounds in the development of efficient and selective catalysts for chemical transformations (Sutradhar et al., 2016). Moreover, it has been utilized in the synthesis of pyrazole-based solid-state emissive NLOphores with TICT characteristics, highlighting its role in the development of new materials for optoelectronic applications (Lanke & Sekar, 2016).
Propriétés
IUPAC Name |
1-tert-butyl-3-(2-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)17-8-10(9-18)13(16-17)11-6-4-5-7-12(11)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYQAGZVCZURMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





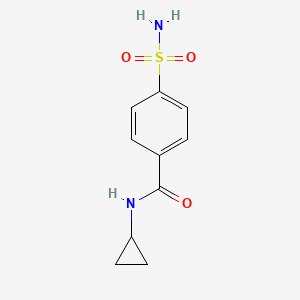
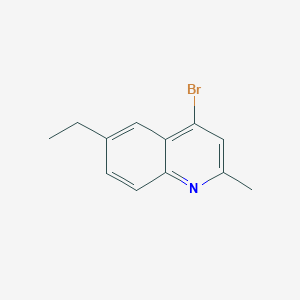
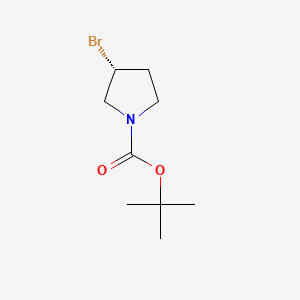

![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)



